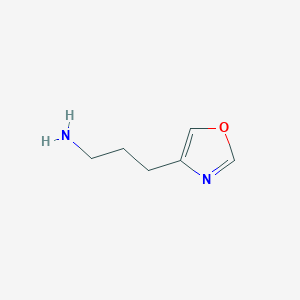
tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H23N3O5 . It has an average mass of 349.382 Da and a monoisotopic mass of 349.163757 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a nitrobenzamido group and a tert-butyl ester group . The exact 3D structure can be obtained from databases like ChemSpider .Wirkmechanismus
Tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate selectively inhibits hENT1, which is a protein responsible for the transport of nucleosides across the cell membrane. By inhibiting hENT1, this compound reduces the uptake of nucleosides into the cell, which can have significant effects on cell metabolism and proliferation. The mechanism of action of this compound has been extensively studied, and it has been shown to be a potent and selective inhibitor of hENT1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the cell type being studied. In general, this compound reduces the uptake of nucleosides into the cell, which can have significant effects on cell metabolism and proliferation. This compound has been shown to reduce the proliferation of cancer cells that are dependent on nucleoside transport for their growth. This compound has also been shown to enhance the cytotoxic effects of nucleoside analogs, such as gemcitabine and cytarabine, which are commonly used in cancer chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate in lab experiments is its selectivity for hENT1. This allows researchers to specifically target this protein and study its effects on cell metabolism and proliferation. Another advantage of using this compound is its potency, which allows for effective inhibition of nucleoside transport at low concentrations. However, one limitation of using this compound is its potential toxicity, which can vary depending on the experimental conditions and the cell type being studied. Careful dose-response experiments are required to determine the optimal concentration of this compound for a given experiment.
Zukünftige Richtungen
There are several future directions for research involving tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate. One area of interest is the development of new nucleoside analogs that are more effective in cancer chemotherapy. This compound can be used to study the pharmacokinetics and pharmacodynamics of these new analogs, which can lead to the development of more effective cancer treatments. Another area of interest is the role of hENT1 in other physiological and pathological conditions, such as viral infections and autoimmune diseases. This compound can be used to study the effects of hENT1 inhibition in these conditions, which can lead to new therapeutic strategies.
Synthesemethoden
The synthesis of tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate involves the reaction of tert-butyl 4-piperidone with 4-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been optimized to produce this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate has been extensively used in scientific research to study the role of hENT1 in various physiological and pathological conditions. It has been used to investigate the transport of nucleosides across the cell membrane, the regulation of nucleoside metabolism, and the effects of nucleoside transport inhibition on cell proliferation and apoptosis. This compound has also been used to study the pharmacokinetics and pharmacodynamics of nucleoside analogs, such as gemcitabine and cytarabine, which are commonly used in cancer chemotherapy.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(4-nitrobenzoyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-10-8-13(9-11-19)18-15(21)12-4-6-14(7-5-12)20(23)24/h4-7,13H,8-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLUEUGYFACSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2616897.png)



![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2616905.png)

![{3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine](/img/structure/B2616908.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2616909.png)

![2-(3,4-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2616912.png)

